3-(1,3-benzoxazol-2-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperidine-1-carboxamide
Description
3-(1,3-benzoxazol-2-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperidine-1-carboxamide is a complex organic compound that features a benzoxazole ring, a triazole ring, and a piperidine ring
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c27-20(21-11-17-23-18(25-24-17)16-8-4-10-28-16)26-9-3-5-13(12-26)19-22-14-6-1-2-7-15(14)29-19/h1-2,6-7,13,16H,3-5,8-12H2,(H,21,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQOQWPUYUDBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=NC(=NN2)C3CCCO3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzoxazol-2-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the triazole and piperidine rings through various coupling reactions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzoxazol-2-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones, allowing for the creation of derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents on the benzoxazole or triazole rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be used in the study of biological systems, particularly in the development of probes or inhibitors for specific enzymes or receptors.
Medicine: The compound could be explored for its potential therapeutic properties, including its ability to interact with biological targets relevant to various diseases.
Industry: In materials science, the compound might be used in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(1,3-benzoxazol-2-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzoxazol-2-yl)ethylamine hydrochloride: A related compound with a simpler structure, used in early discovery research.
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Another compound with a benzoxazole ring, used in studies of solvent effects on hydrogen bonding.
Uniqueness
3-(1,3-benzoxazol-2-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperidine-1-carboxamide is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
